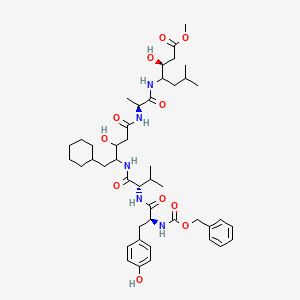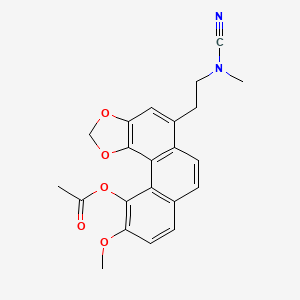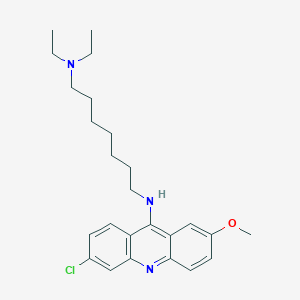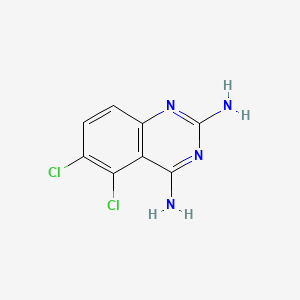
2,4-Quinazolinediamine, 5,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Quinazolinediamine, 5,6-dichloro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine atoms at the 5 and 6 positions of the quinazoline ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- typically involves the reaction of 5,6-dichloroanthranilic acid with formamide under reflux conditions. The reaction proceeds through cyclization to form the quinazoline ring . Another method involves the use of 5,6-dichloro-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized to form the desired compound .
Industrial Production Methods: Industrial production of 2,4-Quinazolinediamine, 5,6-dichloro- often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Quinazolinediamine, 5,6-dichloro- undergoes various chemical reactions, including:
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2,4-Quinazolinediamine, 5,6-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 5,6-dichloro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2,4-Quinazolinediamine, 5,6-dimethyl-
- 2,4-Quinazolinediamine, 5,6-difluoro-
- 2,4-Quinazolinediamine, 5,6-dibromo-
Comparison: 2,4-Quinazolinediamine, 5,6-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to other similar compounds with different substituents . The chlorine atoms also influence the compound’s physicochemical properties, such as solubility and stability .
Properties
CAS No. |
50546-08-2 |
|---|---|
Molecular Formula |
C8H6Cl2N4 |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5,6-dichloroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
InChI Key |
MKUYNZIAFJYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


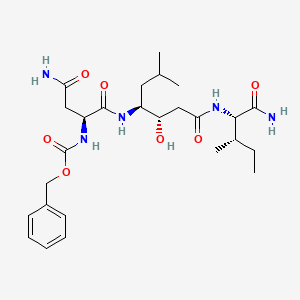
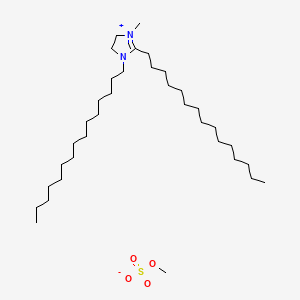
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)



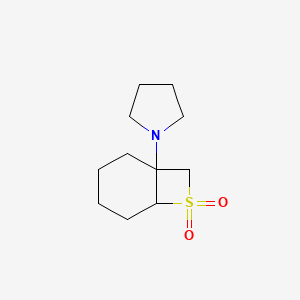
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
